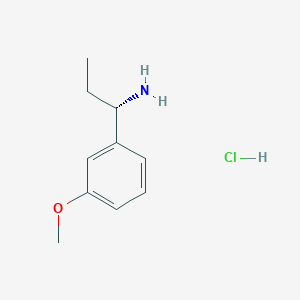

(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-(3-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMOMOWBZZIRBU-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103395-83-9 | |

| Record name | (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Application of (S)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Abstract: This technical guide provides an in-depth exploration of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in modern pharmaceutical development. We detail a robust and efficient stereoselective synthesis pathway leveraging the power of biocatalysis, specifically through the asymmetric reductive amination of its ketone precursor using a transaminase enzyme. This approach is presented as a superior alternative to traditional chemical methods, offering high enantioselectivity and aligning with green chemistry principles. The guide further outlines comprehensive protocols for the analytical characterization of the molecule and discusses its putative pharmacological profile based on well-established structure-activity relationships of related phenylpropanamines as monoamine transporter ligands. Finally, we contextualize its role as a valuable chiral building block in the discovery and development of complex active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chiral Phenylpropanamines

The 1-phenylpropan-1-amine scaffold is a privileged structure in medicinal chemistry. As members of the broader phenethylamine class, these compounds are recognized for their ability to interact with key neurological targets, particularly the monoamine transporters responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1] The introduction of stereochemistry at the α-carbon is of paramount importance, as enantiomers frequently exhibit vastly different pharmacological activities, potencies, and safety profiles. The (S)-enantiomer of 1-(3-Methoxyphenyl)propan-1-amine, in particular, represents a key chiral intermediate whose precise stereochemistry is leveraged in the construction of more complex molecular architectures for targeted therapeutic intervention.

This guide moves beyond simple data reporting to provide a field-proven perspective on the practical synthesis and analysis of its hydrochloride salt. We champion a biocatalytic approach, reflecting the industry's shift towards more sustainable, selective, and efficient manufacturing processes.

Physicochemical and Structural Properties

This compound is the salt form of the parent amine, which enhances its stability, crystallinity, and aqueous solubility, making it more suitable for handling and downstream applications. Its core structure consists of a phenyl ring substituted with a methoxy group at the meta-position, attached to a propyl chain bearing a chiral amine at the C1 position.

| Property | Value | Source |

| IUPAC Name | (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride | N/A |

| CAS Number | 2103395-83-9 | [2] |

| Molecular Formula | C₁₀H₁₆ClNO | [2] |

| Molecular Weight | 201.69 g/mol | [2] |

| SMILES | NCC.[H]Cl | [2] |

| Appearance | White to off-white solid (Expected) | N/A |

| Solubility | Soluble in water, methanol (Expected) | N/A |

Stereoselective Synthesis via Biocatalytic Reductive Amination

The synthesis of enantiomerically pure amines is a critical challenge in pharmaceutical manufacturing. While classical methods involving chiral auxiliaries or the resolution of racemic mixtures exist, they often suffer from low atom economy, harsh reaction conditions, and the use of hazardous reagents. Direct asymmetric reductive amination of a prochiral ketone is the most efficient route. Biocatalysis, particularly the use of transaminase (TA) enzymes, has emerged as a premier technology for this transformation due to its exceptional stereoselectivity, mild reaction conditions, and environmental compatibility.[3][4]

Rationale for Method Selection

The selection of a transaminase-mediated synthesis is a deliberate choice grounded in process efficiency and scientific integrity. Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor, generating a chiral amine and a ketone byproduct (acetone).[5] This method offers several distinct advantages:

-

Exceptional Enantioselectivity: Transaminases can produce the desired enantiomer with very high enantiomeric excess (ee), often >99%.[3]

-

Operational Simplicity: The reaction is typically run in aqueous buffer systems at or near ambient temperature and pressure.

-

Green Chemistry: It avoids heavy metal catalysts and harsh reagents, reducing waste and improving the overall process safety profile.

Synthesis of Precursor: 3'-Methoxypropiophenone

The necessary starting material is the prochiral ketone, 3'-methoxypropiophenone. A reliable method for its synthesis involves the reaction of 3,N-dimethoxy-N-methylbenzamide with an ethyl Grignard reagent, which proceeds in quantitative yield.[6]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert argon atmosphere, add 3,N-dimethoxy-N-methylbenzamide (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~5 mL/mmol).

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add ethylmagnesium bromide (3.0 M solution in diethyl ether, ~3.2 eq) via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C and cautiously quench by the slow, dropwise addition of 1 M hydrochloric acid (HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3'-methoxypropiophenone as a yellow oil. The product is often of sufficient purity for the next step without further purification.[6]

Asymmetric Amination Protocol

This protocol is a representative procedure based on established methods for transaminase-catalyzed reductive amination of similar aryl ketones.[7][8] Optimization of specific parameters (e.g., choice of enzyme, co-solvent, pH) is recommended for process scale-up.

-

Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 8.0).

-

Reaction Mixture Assembly: In a temperature-controlled reaction vessel, combine the buffer, pyridoxal 5'-phosphate (PLP, 1 mM), and a suitable (S)-selective amine transaminase (e.g., a commercially available ATA).

-

Amine Donor Addition: Add the amine donor, isopropylamine (5-10 eq), to the mixture.

-

Substrate Addition: Dissolve 3'-methoxypropiophenone (1.0 eq) in a minimal amount of a water-miscible co-solvent such as dimethyl sulfoxide (DMSO, 5-10% v/v) and add it to the reaction vessel to initiate the reaction.[7]

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30-45 °C) with gentle agitation. Monitor the conversion of the ketone to the amine product by HPLC or GC. The reaction equilibrium is driven forward by the use of excess amine donor and the volatility of the acetone byproduct.

-

Reaction Termination: Once the reaction has reached completion (typically 12-24 hours), terminate it by adding a strong base (e.g., 5 M NaOH) to raise the pH > 12. This step also ensures the product amine is in its free base form for extraction.

Work-up and Salt Formation

-

Extraction: Extract the basified aqueous reaction mixture with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-(3-Methoxyphenyl)propan-1-amine free base as an oil.

-

Hydrochloride Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or isopropanol. Cool the solution in an ice bath and add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Analytical Characterization

A self-validating protocol for quality control requires a suite of orthogonal analytical techniques to confirm identity, purity, and stereochemical integrity.

-

Purity Analysis (RP-HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Detection: UV at 220 nm and 272 nm.

-

Acceptance: Purity should be ≥ 98.5%.

-

-

Enantiomeric Purity (Chiral HPLC):

-

Column: A suitable chiral stationary phase (e.g., cellulose or amylose-based).

-

Mobile Phase: Isocratic mixture of hexane and isopropanol with a small percentage of an amine modifier like diethylamine.

-

Detection: UV at 220 nm.

-

Acceptance: The (S)-enantiomer peak should represent ≥ 99.5% of the total peak area for both enantiomers.

-

-

Identity Confirmation (LC-MS):

-

Utilize an ESI source in positive ion mode. The expected [M+H]⁺ for the free base (C₁₀H₁₅NO) is m/z 166.12.

-

While experimental spectra are definitive, the expected NMR signals can be predicted based on the known structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Complex multiplet signals between ~6.8-7.4 ppm. CH-N: A multiplet signal shifted downfield due to the adjacent nitrogen. CH₂: A multiplet signal adjacent to the chiral center. OCH₃: A sharp singlet around 3.8 ppm. CH₃: A triplet signal upfield, coupled to the adjacent CH₂ group. NH₃⁺: A broad singlet, which may exchange with D₂O. |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the ~110-160 ppm range, including the C-O carbon at ~160 ppm. C-N: Signal for the chiral carbon around 50-60 ppm. OCH₃: Signal around 55 ppm. Aliphatic Carbons: Signals for the ethyl group carbons in the upfield region (~10-30 ppm). |

| FT-IR | N-H Stretch: Broad absorption band from the -NH₃⁺ group around 2800-3200 cm⁻¹. C-H Stretch: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹. C=C Stretch: Aromatic ring stretches around 1450-1600 cm⁻¹. C-O Stretch: Strong C-O ether stretch around 1250 cm⁻¹. |

Putative Pharmacological Profile

Direct pharmacological data for (S)-1-(3-Methoxyphenyl)propan-1-amine is not extensively published. However, a robust hypothesis of its mechanism of action can be formulated based on well-established structure-activity relationships (SAR) for this class of compounds.[1][9][10]

Basis for Activity: SAR of Phenylpropanamines

The phenylpropanamine core is a classic bioisostere for monoamine neurotransmitters. SAR studies have consistently shown that small alkyl substitutions on the amine and various substitutions on the phenyl ring modulate the potency and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] Compounds with similar structures are known to act as potent inhibitors of SERT and NET, with weaker activity at DAT.[11]

Hypothesized Mechanism of Action

It is hypothesized that (S)-1-(3-Methoxyphenyl)propan-1-amine acts as a monoamine transporter reuptake inhibitor . By binding to the extracellular face of one or more of these transporters, it blocks the re-entry of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged residence time of the neurotransmitter in the synapse, thereby enhancing downstream neuronal signaling. The specific selectivity profile (SERT vs. NET vs. DAT) would determine its ultimate physiological and therapeutic effects.

Sources

- 1. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS Number: 623143-35-1), a chiral building block of significant interest in pharmaceutical research and development. This document delves into its chemical properties, synthesis, analytical characterization, and applications, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Importance of a Chiral Amine

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 623143-35-1 | [3] |

| Molecular Formula | C₁₀H₁₆ClNO | [3][4] |

| Molecular Weight | 201.69 g/mol | [3][4] |

| Appearance | White to off-white solid | N/A |

| Storage | Room temperature, under an inert atmosphere | [4] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. Two primary strategies are commonly employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination of the corresponding ketone, 3'-methoxypropiophenone, is a highly efficient method for the direct synthesis of the desired (S)-enantiomer. This approach involves the condensation of the ketone with an amine source, followed by stereoselective reduction of the resulting imine.

A general two-step procedure has been developed for the asymmetric reductive amination of prochiral ketones to produce optically active primary amines[5]. This method utilizes a chiral auxiliary, such as (R)- or (S)-α-methylbenzylamine, which is incorporated and establishes a new stereocenter in the first step. The resulting diastereomeric secondary amines can then be separated, and the chiral auxiliary is subsequently removed to yield the desired enantioenriched primary amine[5]. This approach is advantageous due to the use of inexpensive reagents and its amenability to large-scale synthesis[5].

Conceptual Workflow for Asymmetric Reductive Amination:

Caption: Asymmetric synthesis workflow.

Chiral Resolution of Racemic 1-(3-Methoxyphenyl)propan-1-amine

An alternative and widely used method is the resolution of the racemic amine. This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.[6][7]

A patent for the chiral resolution of a structurally similar compound, racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, highlights the use of tartaric acid derivatives as effective resolving agents[8]. This process leads to the formation of diastereomeric salts that can be separated, and the desired enantiomer of the amine can then be liberated by treatment with a base[8].

Step-by-Step Protocol for Chiral Resolution:

-

Salt Formation: Dissolve racemic 1-(3-methoxyphenyl)propan-1-amine in a suitable solvent, such as methanol or ethanol. Add an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid. Stir the solution to allow for the formation of the diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts will have different solubilities in the chosen solvent. One of the salts will preferentially crystallize out of the solution. This process can be optimized by adjusting the temperature and solvent composition.

-

Isolation of the Diastereomeric Salt: The crystallized diastereomeric salt is isolated by filtration. The purity of the salt can be enhanced by recrystallization.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free (S)-amine.

-

Extraction and Purification: The free amine is extracted from the aqueous solution using an organic solvent. The organic layer is then dried, and the solvent is removed to yield the enantiomerically enriched amine.

-

Hydrochloride Salt Formation: The purified (S)-amine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired this compound salt, which can be collected by filtration and dried.

Logical Flow of Chiral Resolution:

Caption: Chiral resolution process overview.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃ or D₂O):

-

Aromatic Protons: A complex multiplet in the aromatic region (δ 6.8-7.3 ppm) corresponding to the four protons on the substituted phenyl ring.

-

Methine Proton (-CH-N): A triplet or multiplet adjacent to the nitrogen and the ethyl group.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

Methylene Protons (-CH₂-): A multiplet for the diastereotopic protons of the ethyl group.

-

Methyl Protons (-CH₃): A triplet for the terminal methyl group of the ethyl chain.

-

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features (in CDCl₃ or D₂O):

-

Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm), including the carbon bearing the methoxy group at a downfield shift.

-

Methine Carbon (-CH-N): A signal for the chiral carbon.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Methylene Carbon (-CH₂-): A signal for the ethyl group's methylene carbon.

-

Methyl Carbon (-CH₃): A signal for the terminal methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For primary amines, a common fragmentation is the α-cleavage, which would involve the loss of the ethyl group[10].

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the free amine (m/z = 165).

-

Base Peak: Likely the fragment resulting from the loss of the ethyl group (C₂H₅, 29 amu), leading to a fragment at m/z = 136.

-

Other Fragments: Fragments corresponding to the methoxyphenyl group.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. Polysaccharide-based chiral stationary phases (CSPs), such as those coated with cellulose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), are often effective for the separation of chiral amines[11][12].

Illustrative Chiral HPLC Method Development Protocol:

-

Column Selection: Start with a Chiralcel OD-H column (or a similar polysaccharide-based CSP).

-

Mobile Phase Screening:

-

Normal Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (DEA, 0.1%) to improve peak shape.

-

Polar Organic Mode: A mixture of acetonitrile and methanol with a basic additive.

-

Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier like acetonitrile or methanol.

-

-

Optimization: Adjust the ratio of the mobile phase components to achieve optimal resolution and run time. The flow rate and column temperature can also be varied.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 210-270 nm) is typically used.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutically active compounds. Its structural motifs are found in molecules targeting a range of biological pathways.

The phenethylamine scaffold is a common feature in many centrally acting agents. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants that includes drugs like venlafaxine and duloxetine[13][14]. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines has been identified as potent and balanced norepinephrine and serotonin reuptake inhibitors[15]. The synthesis of such compounds often involves the coupling of chiral amines with other molecular fragments.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

General Safety Precautions: [2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Specific Hazards for Amine Hydrochlorides: Amine hydrochlorides are generally considered to be irritants. They can cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation[16]. They may also be harmful if swallowed. It is important to consult the specific Safety Data Sheet (SDS) for this compound before use[17][18].

Storage and Incompatibility:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from sources of ignition and heat[16].

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its stereocenter and substitution pattern provide a strategic starting point for the development of novel therapeutics, particularly in the area of neuroscience. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for its effective use in a research and development setting. The methodologies and insights provided in this guide are intended to support scientists in leveraging the full potential of this important chemical entity.

References

- Zentiva K.S. (2019). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. European Patent EP3280701B1.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

- Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder.

- Sigma-Aldrich. (2025).

- University of Liverpool. (2021). Stereochemistry - Stereoelectronics.

- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

- EvitaChem. (n.d.). Buy (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (EVT-1468780).

- iChemical. (n.d.). This compound, CAS No. 623143-35-1.

- ResearchGate. (2025). Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl-Alkyl or Aryl-Alkyl Substituted α-Chiral Primary Amines.

- Chiral Technologies. (2013). CHIRALCEL® OD-H / OJ-H Manual.

- Carl ROTH. (n.d.).

- Hungarian Journal of Industry and Chemistry. (n.d.). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS.

- The Laboratory Store Ltd. (n.d.). Daicel CHIRALCEL® OD-3 / CHIRALCEL® OD-H / CHIRALCEL® OD HPLC Columns.

- Wiley-VCH. (n.d.).

- Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.

- Sigma-Aldrich. (2025).

- Resyn Biosciences. (n.d.). MSDS Amine.

- Tri-iso. (n.d.).

- PubChem. (n.d.). 3-Methoxypropylamine.

- Scribd. (n.d.).

- ChemicalBook. (n.d.). 3-Methoxydiphenylamine(101-16-6) 1H NMR spectrum.

- Phenomenex. (n.d.).

- PubChemLite. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO).

- Wikipedia. (n.d.). Methedrone.

- MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.

- Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)propan-1-amine | 36397-23-6.

- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- Patel, M., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6865-6893.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- OSTI.GOV. (n.d.).

- Lead Sciences. (n.d.). (R)-1-(3-Methoxyphenyl)propan-1-amine.

- Grokipedia. (n.d.). RTI-274.

- PubMed. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

- Evecxia Therapeutics. (n.d.).

- Dr. Maisch. (n.d.). CHIRAL COLUMNS.

- ResearchGate. (n.d.). Fig. S24. 1H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Buy (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (EVT-1468780) | 856562-95-3 [evitachem.com]

- 3. This compound, CAS No. 623143-35-1 - iChemical [ichemical.com]

- 4. 2103395-83-9|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. scribd.com [scribd.com]

- 11. thelabstore.co.uk [thelabstore.co.uk]

- 12. dr-maisch.com [dr-maisch.com]

- 13. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serotonin Synthesis Amplification - Evecxia Therapeutics [evecxia.com]

- 15. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tri-iso.com [tri-iso.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. resynbio.com [resynbio.com]

An In-depth Technical Guide to (S)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry, primarily serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed protocols for its enantioselective synthesis and analytical characterization, and insights into its applications in drug development. The methodologies presented herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chiral Amines in Modern Drug Development

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals. The stereochemistry of these molecules is often critical to their pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Consequently, the ability to synthesize and analyze enantiomerically pure chiral amines is paramount in the development of safe and effective drugs. (S)-1-(3-Methoxyphenyl)propan-1-amine, with its specific stereoconfiguration and methoxyphenyl moiety, presents a valuable scaffold for interacting with biological targets. This guide will delve into the technical details of this important molecule, providing researchers with the necessary information to effectively utilize it in their drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClNO | [1] |

| Molecular Weight | 201.69 g/mol | [1] |

| CAS Number | 2103395-83-9 | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

| Storage | Inert atmosphere, room temperature | [1] |

The molecular structure consists of a phenyl ring substituted with a methoxy group at the meta position, and a propan-1-amine chain with a chiral center at the carbon atom attached to the phenyl ring and the amino group. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Enantioselective Synthesis

The synthesis of enantiomerically pure (S)-1-(3-Methoxyphenyl)propan-1-amine is a critical step in its utilization. While several synthetic routes can be envisioned, asymmetric reduction of a corresponding ketimine or reductive amination of a ketone are common and effective strategies. Below is a representative, field-proven protocol based on asymmetric transfer hydrogenation.

Synthesis Workflow

Caption: A generalized workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxypropiophenone (Starting Material)

This starting material can be synthesized via a Friedel-Crafts acylation of anisole with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 2: Asymmetric Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 3-methoxypropiophenone (1 equivalent) in a suitable solvent such as methanol. Add a source of ammonia (e.g., ammonium acetate, 5-10 equivalents). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine in situ.

-

Asymmetric Reduction: To the reaction mixture, add a chiral catalyst, for example, a Noyori-type ruthenium catalyst such as (S,S)-Ts-DPEN-RuCl (0.01-0.1 mol%). Subsequently, add a mixture of formic acid and triethylamine (as a hydrogen source) and heat the reaction to a suitable temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-1-(3-methoxyphenyl)propan-1-amine free base.

Step 3: Hydrochloride Salt Formation and Purification

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/ether.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the range of 6.8-7.3 ppm), the methoxy group protons (around 3.8 ppm), the methine proton of the chiral center, the methylene protons of the ethyl group, and the methyl protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propanamine chain.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 166.12.

Chiral High-Performance Liquid Chromatography (HPLC)

Determination of the enantiomeric excess (e.e.) is a critical quality control step. Chiral HPLC is the most common and reliable method for this purpose.

Caption: A systematic workflow for developing a robust chiral HPLC method for enantiomeric purity determination.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-2), are excellent starting points.

-

Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used. A typical starting gradient could be 5% to 50% of the polar modifier over 20 minutes. The addition of a small amount of an amine modifier, such as diethylamine (0.1%), is often necessary to improve peak shape and resolution for basic analytes.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm or 280 nm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25 °C.

Protocol for Enantiomeric Purity Determination:

-

Prepare a standard solution of the racemic mixture and a sample solution of the synthesized (S)-enantiomer in the mobile phase.

-

Equilibrate the chiral HPLC column with the initial mobile phase conditions.

-

Inject the racemic standard to determine the retention times of both enantiomers and to ensure the system is capable of separation.

-

Inject the sample of the synthesized (S)-enantiomer.

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives are valuable intermediates in the synthesis of compounds targeting the central nervous system. The methoxyphenyl group can engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. The chiral amine provides a key anchor point for building more complex molecular architectures.

While specific publicly available examples directly citing the use of this compound are limited, its structural motifs are present in compounds explored for their potential as:

-

Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): The phenethylamine backbone is a common feature in many CNS-active drugs.

-

Dopamine Receptor Ligands: Modifications of the amine and aromatic ring can lead to compounds with affinity for dopamine receptors, relevant for treating conditions like Parkinson's disease and schizophrenia.

-

Sigma Receptor Ligands: The overall structure is amenable to modifications that could lead to potent and selective sigma receptor ligands, which are being investigated for a variety of neurological and psychiatric disorders.

The design of CNS-targeted libraries often includes molecules with similar physicochemical properties to (S)-1-(3-Methoxyphenyl)propan-1-amine, such as a molecular weight under 350, a calculated logP of less than 5, and a limited number of hydrogen bond donors and acceptors, to enhance blood-brain barrier penetration.[2][3]

Conclusion

This compound is a chiral building block with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its properties, a detailed protocol for its enantioselective synthesis, and a systematic approach to its analytical characterization, with a focus on chiral HPLC. By understanding and applying the principles and methodologies outlined in this document, researchers and drug development professionals can effectively utilize this compound to advance their research and development efforts in the pursuit of novel therapeutics.

References

Sources

An In-Depth Technical Guide to the Stereoselective Synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective pathway for the synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, a valuable chiral amine in pharmaceutical research and development. The synthesis commences with the formation of the key intermediate, 3-methoxypropiophenone, via a Grignard reaction. The critical stereochemistry is introduced through a diastereoselective reductive amination strategy, employing (R)-tert-butanesulfinamide as an efficient chiral auxiliary. This guide details the experimental protocols, explains the mechanistic underpinnings of each transformation, and provides comprehensive characterization data for the intermediates and the final product. The methodologies presented are designed to be scalable and reproducible, catering to the needs of researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry of an amine can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure amines is of paramount importance in medicinal chemistry and drug development.[1] This guide focuses on a practical and reliable pathway to access the (S)-enantiomer of 1-(3-methoxyphenyl)propan-1-amine, a versatile building block for more complex molecular architectures.

The chosen synthetic strategy is a three-stage process, beginning with the synthesis of a key ketone intermediate, followed by the introduction of chirality using a well-established chiral auxiliary, and culminating in the formation of the target hydrochloride salt.

Figure 1: Overall synthetic workflow.

Stage 1: Synthesis of the Key Intermediate: 3-Methoxypropiophenone

The synthesis begins with the preparation of 3-methoxypropiophenone, the prochiral precursor to our target amine. A highly efficient and scalable method for this transformation is the Grignard reaction between 3-methoxyphenylmagnesium bromide and propionitrile.[2][3]

Mechanistic Rationale

The Grignard reagent, formed in situ from 3-bromoanisole and magnesium metal, acts as a potent nucleophile. The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium strongly nucleophilic. This nucleophile readily attacks the electrophilic carbon of the nitrile group in propionitrile. The resulting imine salt is then hydrolyzed upon acidic workup to yield the desired ketone, 3-methoxypropiophenone. The use of an ether solvent like tetrahydrofuran (THF) is crucial as it solvates the magnesium cation, stabilizing the Grignard reagent.

Figure 2: Key steps in the Grignard synthesis of 3-methoxypropiophenone.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| 3-Bromoanisole | 187.04 | 18.7 g | 0.10 |

| Propionitrile | 55.08 | 5.51 g | 0.10 |

| Anhydrous THF | - | 100 mL | - |

| 3 M HCl (aq) | - | As needed | - |

Procedure:

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried prior to use to ensure anhydrous conditions.

-

Grignard Reagent Formation: The flask is charged with magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine (as an initiator). A solution of 3-bromoanisole (18.7 g, 0.10 mol) in 40 mL of anhydrous THF is prepared and added to the dropping funnel. A small portion of this solution (~5 mL) is added to the magnesium turnings. The reaction is initiated, which is evident by a color change and gentle refluxing. Once the reaction begins, the remaining 3-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Propionitrile: The reaction mixture is cooled to 0 °C in an ice bath. A solution of propionitrile (5.51 g, 0.10 mol) in 20 mL of anhydrous THF is added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional hour.

-

Workup and Purification: The reaction mixture is cooled again to 0 °C and quenched by the slow, dropwise addition of 50 mL of 3 M aqueous HCl. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 3-methoxypropiophenone as a colorless to light yellow liquid.[4][5][6]

Characterization of 3-Methoxypropiophenone

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Boiling Point | ~246 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.50-7.45 (m, 2H), 7.38 (t, J=7.9 Hz, 1H), 7.12 (dd, J=8.2, 2.6 Hz, 1H), 3.85 (s, 3H), 2.98 (q, J=7.2 Hz, 2H), 1.22 (t, J=7.2 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 200.5, 159.8, 138.5, 129.5, 120.8, 119.5, 112.4, 55.4, 31.8, 8.5 |

| IR (neat, cm⁻¹) | 2975, 1685 (C=O), 1598, 1485, 1258, 1045 |

Stage 2: Asymmetric Synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine

With the prochiral ketone in hand, the next critical step is the introduction of the chiral center to selectively form the (S)-enantiomer. For this, we will employ a diastereoselective approach using (R)-tert-butanesulfinamide as a chiral auxiliary. This method, pioneered by Ellman, is renowned for its high diastereoselectivity and the reliability of the auxiliary's cleavage.[7][8]

The process involves three key steps:

-

Condensation of 3-methoxypropiophenone with (R)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine.

-

Diastereoselective reduction of the imine to the N-sulfinyl amine.

-

Cleavage of the chiral auxiliary to yield the free amine.

Mechanistic Rationale of Stereoselection

The stereochemical outcome of the reduction is controlled by the bulky tert-butanesulfinyl group. The imine intermediate exists in equilibrium between its (E) and (Z) isomers, with the (E)-isomer generally being more stable. The reducing agent, typically a hydride source like sodium borohydride, preferentially attacks the imine from the less sterically hindered face. The bulky tert-butyl group on the sulfur atom directs the hydride to the opposite face of the C=N double bond, leading to the formation of one diastereomer in significant excess.

Figure 3: Simplified model for diastereoselective hydride reduction.

Experimental Protocol

Part A: Formation of N-(1-(3-methoxyphenyl)propylidene)-(R)-tert-butanesulfinamide

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Methoxypropiophenone | 164.20 | 16.4 g | 0.10 |

| (R)-tert-butanesulfinamide | 121.21 | 12.1 g | 0.10 |

| Titanium (IV) ethoxide | 228.10 | 45.6 g | 0.20 |

| Anhydrous THF | - | 200 mL | - |

Procedure:

-

To a stirred solution of 3-methoxypropiophenone (16.4 g, 0.10 mol) and (R)-tert-butanesulfinamide (12.1 g, 0.10 mol) in anhydrous THF (200 mL) under a nitrogen atmosphere is added titanium (IV) ethoxide (45.6 g, 0.20 mol).

-

The reaction mixture is heated to reflux for 5-6 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring.

-

The resulting slurry is filtered through a pad of celite, and the filter cake is washed with ethyl acetate.

-

The combined filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude N-sulfinyl imine, which is typically used in the next step without further purification.

Part B: Diastereoselective Reduction

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Crude N-sulfinyl imine | ~267.38 | ~0.10 | ~0.10 |

| Sodium borohydride (NaBH₄) | 37.83 | 7.6 g | 0.20 |

| Anhydrous THF | - | 200 mL | - |

Procedure:

-

The crude N-sulfinyl imine from the previous step is dissolved in anhydrous THF (200 mL) and the solution is cooled to -40 °C.

-

Sodium borohydride (7.6 g, 0.20 mol) is added portion-wise over 30 minutes, ensuring the temperature does not rise above -35 °C.

-

The reaction mixture is stirred at -40 °C for 3-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the diastereomerically enriched N-sulfinyl amine.

Part C: Cleavage of the Chiral Auxiliary and Formation of the Hydrochloride Salt

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| N-sulfinyl amine | ~269.40 | ~0.09 | ~0.09 |

| 4 M HCl in Dioxane | - | 45 mL | 0.18 |

| Diethyl ether | - | 200 mL | - |

Procedure:

-

The purified N-sulfinyl amine (~0.09 mol) is dissolved in diethyl ether (100 mL) and cooled to 0 °C.

-

A solution of 4 M HCl in dioxane (45 mL, 0.18 mol) is added dropwise with stirring.[5][9]

-

A precipitate will form. The mixture is stirred at 0 °C for 1 hour.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.[5][9]

Characterization of the Final Product

The identity and purity of the final product, this compound, should be confirmed by a suite of analytical techniques.

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₆ClNO |

| Molecular Weight | 201.69 g/mol |

| Melting Point | Expected to be a crystalline solid with a defined melting point |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) (Predicted) | ~8.6 (br s, 3H, NH₃⁺), 7.3 (t, 1H), 6.9-6.8 (m, 3H), 4.2 (m, 1H), 3.8 (s, 3H), 1.9-1.7 (m, 2H), 0.9 (t, 3H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) (Predicted) | ~159.5, 140.0, 130.0, 119.0, 114.0, 113.0, 56.0, 55.0, 29.0, 10.0 |

| Specific Rotation [α]D | Expected to have a specific optical rotation value |

Determination of Enantiomeric Purity

The enantiomeric excess (e.e.) of the final product is a critical measure of the success of the stereoselective synthesis. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Illustrative Chiral HPLC Method:

-

Column: Chiralcel OD-H or a similar polysaccharide-based chiral stationary phase.[10][11][12][13]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point could be 90:10 hexane:isopropanol + 0.1% diethylamine.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and under an inert atmosphere (nitrogen or argon).

-

Solvents: Diethyl ether and THF are highly flammable and volatile. Handle in a well-ventilated fume hood away from ignition sources.

-

Reagents: Propionitrile is toxic and flammable. Titanium (IV) ethoxide is moisture-sensitive and corrosive. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hydrochloric Acid: Concentrated HCl and its solutions are corrosive. Handle with care in a fume hood.

Conclusion

This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound. The strategy leverages a high-yielding Grignard reaction to construct the key ketone intermediate, followed by a highly diastereoselective reductive amination using the commercially available and recyclable (R)-tert-butanesulfinamide chiral auxiliary. The protocols provided are based on well-established chemical principles and are designed for practical implementation in a research or process development setting. The successful execution of this synthesis will provide access to a valuable enantiopure building block for the discovery and development of new chemical entities.

References

- Wakayama, M., & Ellman, J. A. (2009). Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2646–2650.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Nature Protocols. (n.d.). Asymmetric synthesis of amines using tert-butanesulfinamide.

- National Center for Biotechnology Information. (n.d.). (R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide. PubChem.

- ACS Publications. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry.

- CHIRALCEL® OD-H/OJ-H Instruction Manual. (n.d.).

- ChemicalBook. (n.d.). Methoxypropiophenone(121-97-1) 13C NMR spectrum.

- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.

- ACS Publications. (2021).

- PubChem. (n.d.). 3'-Methoxypropiophenone.

- ScienceDirect. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.

- Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group.

- Phenomenex. (n.d.).

- Royal Society of Chemistry. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines.

- CHIRALCEL® OD COLUMNS INSTRUCTION MANUAL. (n.d.).

- Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0).

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-methoxypropane.

- ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Velocity Scientific Solutions. (n.d.).

- ChemicalBook. (n.d.). 1,3-DIPHENYLPROPANE(1081-75-0) 1H NMR spectrum.

- PDB. (n.d.). 4'-Methoxypropiophenone.

- CSIR-NCL Library, Pune. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction.

- BLDpharm. (n.d.). This compound.

- TCI Chemicals. (n.d.). 3-(4-Methoxyphenyl)propan-1-ol.

- BLDpharm. (n.d.). (S)-1-(3-Methoxyphenyl)-N-methylethan-1-amine hydrochloride.

- BLDpharm. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine.

- Chemsrc. (2025). 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one.

Sources

- 1. chiraltech.com [chiraltech.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 8. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. hplc.eu [hplc.eu]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. ct-k.com [ct-k.com]

- 13. velocityscientific.com.au [velocityscientific.com.au]

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

The architectural complexity of biologically active molecules necessitates a profound understanding and command of stereochemistry. Chiral amines, in particular, represent a cornerstone of medicinal chemistry, with a significant percentage of pharmaceuticals containing at least one stereogenic amine center.[1] The specific three-dimensional arrangement of these amine-containing molecules is often critical to their therapeutic efficacy and safety profile, as different enantiomers can exhibit vastly different pharmacological activities. (S)-1-(3-Methoxyphenyl)propan-1-amine is a valuable chiral building block, and its enantiomerically pure form is a key intermediate in the synthesis of various pharmaceutical agents. The development of efficient, scalable, and highly selective methods for its synthesis is, therefore, a topic of considerable interest to researchers in drug development and process chemistry.

This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine. We will delve into the mechanistic underpinnings and practical execution of three principal approaches: catalytic asymmetric reductive amination, biocatalytic synthesis using transaminases, and the use of chiral auxiliaries. Each section is designed to provide not only a detailed experimental protocol but also the scientific rationale behind the methodological choices, empowering researchers to not only replicate but also adapt and innovate upon these powerful synthetic transformations.

I. Catalytic Asymmetric Reductive Amination: A Direct and Atom-Economical Approach

Asymmetric reductive amination (ARA) has emerged as one of the most powerful and efficient methods for the synthesis of chiral amines directly from prochiral ketones.[2] This approach is highly atom-economical as it combines the formation of the C-N bond and the creation of the stereocenter in a single, catalytic step. The key to success in ARA lies in the design and selection of a suitable chiral catalyst that can effectively transfer a hydride to the imine intermediate with high stereocontrol.

A. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination with Ammonia

The direct use of ammonia as the amine source in reductive amination is highly desirable from an industrial perspective due to its low cost and the direct production of primary amines.[2] Ruthenium complexes bearing chiral diphosphine ligands have shown remarkable efficacy in this transformation.

The reaction proceeds through the in-situ formation of an imine from 3'-methoxypropiophenone and ammonia, which is then asymmetrically hydrogenated. The presence of an ammonium salt, such as ammonium iodide, has been found to be crucial for achieving high yields and enantioselectivities.[2]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination

-

Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with the ruthenium precursor and the chiral ligand (e.g., (S,S)-f-Binaphane) in an appropriate solvent. The mixture is stirred to form the active catalyst.

-

Reaction Setup: To the vial containing the catalyst, add 3'-methoxypropiophenone, the ammonium salt (e.g., ammonium iodide), and the solvent (e.g., toluene).

-

Reaction Execution: The vial is placed in an autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H₂). The reaction is stirred at the specified temperature (e.g., 80 °C) for the required duration (e.g., 24 hours).

-

Work-up and Purification: After cooling to room temperature and carefully releasing the pressure, the reaction mixture is quenched with an aqueous base (e.g., 1 M NaOH) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched amine.

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| [Ru((S,S)-f-Binaphane)COHI(PPh₃)] / NH₄I | 3'-Methoxypropiophenone | >95 | >90 | [2] |

| Ir-complex / Chiral Phosphoramidite | Various Ketones | High | High | [3][4] |

B. Iridium-Catalyzed Asymmetric Reductive Amination

Iridium-based catalysts, often paired with chiral phosphoramidite ligands, have also proven to be highly effective for the direct asymmetric reductive amination of ketones.[3][4] These systems can operate under milder conditions and offer an alternative catalytic approach to ruthenium-based systems.

II. Biocatalytic Synthesis: Leveraging Nature's Catalysts

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite enantio- and regioselectivity. For the synthesis of chiral amines, transaminases (TAs) are particularly powerful biocatalysts.[1][5]

A. Transaminase-Mediated Asymmetric Synthesis

Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, generating a chiral amine and a ketone byproduct (e.g., acetone).[1][5] The reaction is reversible, and strategies to drive the equilibrium towards the product side, such as using a large excess of the amine donor or removing the acetone byproduct, are often employed.

Experimental Protocol: Transaminase-Mediated Synthesis

-

Biocatalyst Preparation: A whole-cell biocatalyst expressing a suitable (S)-selective transaminase is prepared or obtained commercially.

-

Reaction Setup: In a temperature-controlled vessel, the whole-cell biocatalyst is suspended in a buffer solution (e.g., phosphate buffer, pH 7.5). Pyridoxal 5'-phosphate (PLP) cofactor is added.

-

Substrate Addition: 3'-Methoxypropiophenone is added, often dissolved in a co-solvent like DMSO to improve solubility. The amine donor (e.g., isopropylamine) is then added in excess.

-

Reaction Execution: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24-48 hours).

-

Work-up and Purification: The reaction is quenched by adding a strong base (e.g., 6 M NaOH) to raise the pH. The product is then extracted with an organic solvent (e.g., ethyl acetate or MTBE). The combined organic layers are dried and concentrated. The enantiomeric excess of the product is determined by chiral HPLC or GC.

| Biocatalyst | Substrate | Conversion (%) | ee (%) | Reference |

| Immobilized (R)-transaminase | 1-phenylpropan-2-one derivatives | 88-89 | >99 | [1][5] |

| Amine Dehydrogenase (MsmeAmDH) | 1-methoxypropan-2-one | 88.3 | 98.6 | [6][7] |

III. Chiral Auxiliary-Mediated Synthesis: A Classical and Reliable Strategy

The use of a chiral auxiliary is a well-established and reliable method for controlling stereochemistry in a synthesis.[8][9] This strategy involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

A. Synthesis via Diastereoselective Reductive Amination using a Chiral Auxiliary

A common approach involves the condensation of the prochiral ketone with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral imine. Subsequent reduction of this imine proceeds with diastereoselectivity, controlled by the stereocenter of the auxiliary. The final step is the removal of the auxiliary, typically by hydrogenolysis, to yield the desired chiral primary amine.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

-

Imine Formation and Reduction: 3'-Methoxypropiophenone and (S)-α-methylbenzylamine are dissolved in a suitable solvent (e.g., methanol). A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion.

-

Work-up and Isolation of Diastereomeric Amine: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude diastereomerically enriched secondary amine. This may be purified by chromatography if necessary.

-

Auxiliary Cleavage: The secondary amine is dissolved in a solvent (e.g., ethanol) and subjected to hydrogenolysis in the presence of a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

Final Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude primary amine is then purified, typically by acid-base extraction or column chromatography, to yield the final product.

| Chiral Auxiliary | Key Transformation | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) | Reference |

| (S)-α-Methylbenzylamine | Reductive amination / Hydrogenolysis | Good to excellent | High |

| Pseudoephedrine | Diastereoselective alkylation | High | High |

| Evans' Oxazolidinones | Asymmetric alkylation/aldol | High | High |

IV. Conclusion and Future Perspectives

The enantioselective synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine can be achieved through several robust and efficient methodologies. Catalytic asymmetric reductive amination stands out for its atom economy and directness, with both ruthenium and iridium-based systems offering high levels of enantioselectivity. Biocatalysis, particularly through the use of transaminases, provides a green and highly specific route, operating under mild conditions and often yielding products with exceptional optical purity. The classical chiral auxiliary approach remains a reliable and versatile strategy, offering a predictable and controllable means of introducing the desired stereochemistry.

The choice of the optimal synthetic route will depend on various factors, including the desired scale of the synthesis, cost considerations, and the availability of specialized equipment and catalysts. For large-scale industrial production, direct catalytic methods or biocatalysis are often favored due to their efficiency and reduced waste generation. For laboratory-scale synthesis and the rapid generation of diverse analogues, the chiral auxiliary method can be particularly advantageous.

Future research in this area will likely focus on the development of even more active and selective catalysts, both chemical and biological, that can operate under even milder and more sustainable conditions. The continued exploration of the substrate scope of these methods will further expand the toolkit available to synthetic chemists, enabling the efficient and enantioselective synthesis of a wide array of valuable chiral amines for the advancement of drug discovery and development.

V. References

-

A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. (2025). Journal of Organic Chemistry. [Link]

-

Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. Organic Syntheses. [Link]

-

Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2020). RSC Advances. [Link]

-

Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2020). RSC Publishing. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. (2018). Journal of the American Chemical Society. [Link]

-

Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. (2018). PubMed. [Link]

-

Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022). ResearchGate. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. [Link]

-

Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. (2021). White Rose Research Online. [Link]

-

Synthesis of Enantiomerically Pure Michael Adducts. Organic Syntheses. [Link]

-

Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022). PubMed. [Link]

-

Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022). PMC - NIH. [Link]

-

Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. (2020). PubMed. [Link]

-

Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2012). Harvard University. [Link]

-

Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2021). ResearchGate. [Link]

-

Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. (2025). PMC - PubMed Central. [Link]

-

Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. [Link]

Sources

- 1. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine of interest in pharmaceutical development. Due to the limited availability of public experimental spectra for this specific salt, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers in the synthesis, identification, and characterization of this and related molecules.

Introduction

This compound is a primary amine salt with a chiral center at the carbon adjacent to the nitrogen atom. Its structure incorporates a methoxy-substituted aromatic ring and a propyl chain. The rigorous characterization of such molecules is paramount in drug development to ensure identity, purity, and stability. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing unique and complementary structural information. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be routinely employed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The hydrochloride form means the amine is protonated (-NH3+), and the protons on the nitrogen may be observable, though they are often broad and can exchange with deuterated solvents.[1][2]

Expected Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH3+ | 8.0 - 9.0 | Broad singlet | 3H | The acidic protons of the ammonium group are deshielded and often appear as a broad signal. Their chemical shift is highly dependent on concentration and solvent. |

| Ar-H | 6.8 - 7.4 | Multiplets | 4H | The four protons on the benzene ring will appear as a complex multiplet pattern typical of a 1,3-disubstituted ring. |

| -OCH3 | ~3.8 | Singlet | 3H | The three equivalent protons of the methoxy group will appear as a sharp singlet. |

| CH-N | ~4.5 | Triplet | 1H | This methine proton is deshielded by the adjacent ammonium group and will be split by the neighboring methylene group. |

| -CH2- | 1.8 - 2.2 | Multiplet | 2H | These methylene protons are adjacent to both a chiral center and an ethyl group, leading to a potentially complex multiplet. |

| -CH3 | ~0.9 | Triplet | 3H | The terminal methyl group will be split into a triplet by the adjacent methylene group. |

Experimental Protocol for ¹H NMR:

-

Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O will cause the -NH3+ protons to exchange and disappear from the spectrum, which can be a useful diagnostic tool.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

Logical Relationship of Protons to Predicted ¹H NMR Signals

A diagram illustrating the correlation between the different proton environments in the molecule and their predicted signals in the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons in the molecule.

Expected Chemical Shifts: